Magnesium isoglycyrrhizinate hydrate

Description

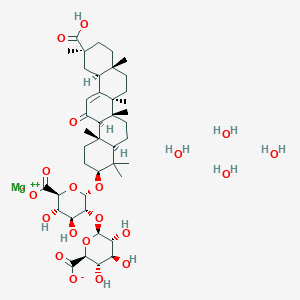

Structure

2D Structure

Properties

CAS No. |

658701-67-8 |

|---|---|

Molecular Formula |

C42H68MgO20 |

Molecular Weight |

917.3 g/mol |

IUPAC Name |

magnesium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;tetrahydrate |

InChI |

InChI=1S/C42H62O16.Mg.4H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;4*1H2/q;+2;;;;/p-2/t19-,21+,22+,23+,24+,25+,26+,27-,28+,29+,30-,31-,34+,35+,38-,39+,40+,41-,42-;;;;;/m1...../s1 |

InChI Key |

NZIKWFVGLMNGAH-PUBQWMFISA-L |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.O.O.O.O.[Mg+2] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.O.O.O.O.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

What is the origin of Magnesium isoglycyrrhizinate hydrate

An In-depth Technical Guide to the Origin and Properties of Magnesium Isoglycyrrhizinate Hydrate

Introduction

Magnesium Isoglycyrrhizinate (MgIG) hydrate is a novel fourth-generation glycyrrhizic acid preparation developed for the treatment of liver diseases.[1][2][3][4] It is primarily utilized as a hepatoprotective agent in clinical settings for conditions such as chronic viral hepatitis and drug-induced liver injury.[5][6][7][8] This compound is a magnesium salt of the 18α-glycyrrhizic acid stereoisomer, a derivative of a natural product extracted from the roots of the licorice plant (Glycyrrhiza glabra).[9][10][11] Its development was driven by the need for a glycyrrhizic acid preparation with improved pharmacological activity and a better safety profile compared to its predecessors.[1][7] This guide provides a detailed overview of the origin, synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of this compound for researchers, scientists, and drug development professionals.

Chemical Origin and Synthesis

This compound originates from glycyrrhizic acid, a triterpenoid saponin that is the primary active component of licorice root.[9][12] The natural form of glycyrrhizic acid is the 18β-isomer. Magnesium Isoglycyrrhizinate is the magnesium salt of the 18α-stereoisomer, known as isoglycyrrhizic acid.[1][2][7] The conversion from the natural β-form to the α-form is a critical step in its synthesis, which is reported to enhance its therapeutic properties and safety.[2]

Synthesis Pathway

The preparation of Magnesium Isoglycyrrhizinate involves a multi-step chemical process starting from glycyrrhizic acid extracted from licorice.[8] The general workflow involves isomerization followed by salt formation.

Experimental Protocol: General Synthesis Method [8]

-

Isomerization of Glycyrrhizic Acid: Glycyrrhizic acid (the 18β-isomer) is treated with an alkali solution to induce isomerization. This process converts the 18β-stereoisomer into the more therapeutically desired 18α-stereoisomer (isoglycyrrhizic acid).

-

Synthesis of Isoglycyrrhizic Acid Ethyl Ester: The resulting isoglycyrrhizic acid has physical and chemical properties similar to the original glycyrrhizic acid, making separation difficult. To facilitate purification, the isoglycyrrhizic acid is converted into its ethyl ester. This ester form is precipitated, which allows for effective separation from the unreacted glycyrrhizic acid and other impurities remaining in the solution.

-

Preparation of Isoglycyrrhizic Acid: The purified isoglycyrrhizic acid ethyl ester is then hydrolyzed to yield pure isoglycyrrhizic acid.

-

Preparation of Magnesium Isoglycyrrhizinate: The purified isoglycyrrhizic acid is reacted with a magnesium salt under controlled conditions to form the final product, this compound. The product is then isolated and purified.

References

- 1. A narrative review of COVID-19: magnesium isoglycyrrhizinate as a potential adjuvant treatment - Tang - Annals of Palliative Medicine [apm.amegroups.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Magnesium Isoglycyrrhizinate Ameliorates Concanavalin A-Induced Liver Injury by Inhibiting Autophagy [frontiersin.org]

- 4. Magnesium Isoglycyrrhizinate Ameliorates Concanavalin A-Induced Liver Injury by Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104861031A - Magnesium isoglycyrrhizinate preparation method - Google Patents [patents.google.com]

- 9. Facebook [cancer.gov]

- 10. Amelioration of Ethanol-Induced Hepatitis by Magnesium Isoglycyrrhizinate through Inhibition of Neutrophil Cell Infiltration and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics and Metabolism of Magnesium Isoglycyrrhizinate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium Isoglycyrrhizinate Hydrate (MgIG), a derivative of the active component of licorice root, is a fourth-generation glycyrrhizic acid preparation. It is widely utilized for its potent anti-inflammatory and hepatoprotective properties in the management of various liver diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, metabolism, and mechanisms of action of MgIG, with a focus on quantitative data and detailed experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both healthy human volunteers and animal models. The primary route of administration in clinical settings is intravenous infusion.

Human Pharmacokinetics

Pharmacokinetic studies in healthy Chinese volunteers have demonstrated that the plasma concentration-time profile of MgIG fits a two-compartment open model.

Table 1: Single-Dose Pharmacokinetic Parameters of Magnesium Isoglycyrrhizinate in Healthy Human Volunteers

| Dose (mg) | Cmax (mg/L) | AUC0-72h (mg·h/L) | t1/2β (h) | Vd (L) | CL (L/h) |

| 100 | 28.79 | 448.68 | 19 - 31 | - | - |

| 200 | 67.58 ± 8.84 | 1015.29 ± 225.14 | 23.95 ± 4.72 | 2.921 ± 0.382 | 0.186 ± 0.048 |

| 300 | 99.28 | 1688.42 | 19 - 31 | - | - |

Data compiled from multiple sources.[1][2][3]

A study involving the administration of 100 mg of MgIG once daily for nine days indicated moderate drug accumulation, which is attributed to its long terminal half-life of 19 to 31 hours.[2][3] The plasma levels of MgIG were found to be directly proportional to the administered dose.[2][3]

Animal Pharmacokinetics

Studies in rats with CCl4-induced liver injury have shown altered pharmacokinetics of MgIG. In these models, plasma and tissue concentrations of MgIG were higher compared to normal rats. This was accompanied by reduced fecal and biliary excretion and increased urinary excretion, suggesting that liver injury impacts the disposition of the drug.[4]

Metabolism

The liver is the primary site for the metabolism of many drugs, and MgIG's hepatoprotective effects are closely linked to its influence on hepatic metabolic pathways.

In Vivo and In Vitro Metabolism

In vivo studies in rats show that MgIG is distributed to various tissues, with the highest concentrations found in the liver. It is metabolized to its active metabolite, 18α-glycyrrhetinic acid.

In vitro metabolism studies are crucial for understanding the metabolic pathways and potential drug-drug interactions. These studies typically utilize cryopreserved hepatocytes from various species. While specific protocols for MgIG are not publicly detailed, the general workflow for such an assay is outlined below.

Caption: General Workflow for In Vitro Metabolism Study of MgIG

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cellular homeostasis.

TLR4/NF-κB Signaling Pathway

MgIG has been shown to suppress the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the innate immune response and plays a significant role in inflammation-mediated liver injury.

References

- 1. Magnesium Isoglycyrrhizinate Alleviates Arsenic Trioxide-Induced Cardiotoxicity: Contribution of Nrf2 and TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium Isoglycyrrhizinate Ameliorates Fibrosis and Disrupts TGF-β-Mediated SMAD Pathway in Activated Hepatic Stellate Cell Line LX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnesium Isoglycyrrhizinate Reduces the Target-Binding Amount of Cisplatin to Mitochondrial DNA and Renal Injury through SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vivo Anti-inflammatory Effects of Magnesium Isoglycyrrhizinate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium Isoglycyrrhizinate (MgIG), a fourth-generation glycyrrhizic acid preparation, is the magnesium salt of an 18α-glycyrrhizic acid stereoisomer.[1][2] Extracted from the roots of the licorice plant (Glycyrrhiza glabra), MgIG has demonstrated potent anti-inflammatory, antioxidant, and hepatoprotective properties in numerous preclinical and clinical studies.[3][4][5] This technical guide provides an in-depth overview of the in vivo anti-inflammatory effects of MgIG, focusing on its mechanisms of action, experimental models, and quantitative outcomes to support further research and drug development.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vivo studies, demonstrating the efficacy of Magnesium Isoglycyrrhizinate in different inflammatory models.

Table 1: Effects of MgIG on Inflammatory Cytokines

| Animal Model | Inducing Agent | MgIG Dosage | Cytokine | Result | Reference |

| High-Fat Diet-induced NAFLD Mice | High-Fat Diet | 30 mg/kg | TNF-α, IL-1β | Significantly suppressed serum levels | [6] |

| COPD Rats | Cigarette Smoke & LPS | 0.40 or 0.80 mg/kg/day | TNF-α, IL-6 | Significantly suppressed serum levels | [7] |

| Excessive Hepatectomy Rats | 90% Hepatectomy | 60 mg/kg (high-dose) | IL-1, IL-10 | Significantly increased serum levels | [8][9] |

| Excessive Hepatectomy Rats | 90% Hepatectomy | 60 mg/kg (high-dose) | IL-6 | Significantly decreased serum levels | [8][9] |

| Concanavalin A-induced Liver Injury Mice | Concanavalin A | 30 mg/kg | IL-1β, IL-6, TNF-α, etc. | Significantly decreased serum levels | [10][11] |

| Anti-TB Drug-induced Liver Injury Mice | HRZE Regimen | 40 mg/kg | TNF-α, IL-6 | Markedly attenuated mRNA expression levels | [1] |

| Concanavalin A-induced Hepatitis Mice | Concanavalin A | 50 or 100 mg/kg | IL-1β, IL-6, IFN-γ, TNF-α, iNOS | Significantly decreased mRNA levels in liver | [12] |

| Ovalbumin-induced Asthma Mice | Ovalbumin | 0.2 mg/mL (atomization) | IL-6, TNF-α | Significantly reduced serum levels | [13] |

Table 2: Effects of MgIG on Inflammatory Cells and Other Markers

| Animal Model | Inducing Agent | MgIG Dosage | Marker | Result | Reference |

| COPD Rats | Cigarette Smoke & LPS | 0.40 or 0.80 mg/kg/day | WBC, Neutrophils, Lymphocytes | Significantly counteracted the increase in BALF | [7] |

| Ovalbumin-induced Asthma Mice | Ovalbumin | 0.2 mg/mL (atomization) | WBC, Neutrophils, Eosinophils | Significantly inhibited recruitment in BALF | [13] |

| Anti-TB Drug-induced Liver Injury Mice | HRZE Regimen | 40 mg/kg | Serum LPS | Significantly reduced levels | [1] |

| D-GaIN/LPS-induced Acute Liver Injury Rats | D-GaIN/LPS | 225 mg/kg then 45 mg/kg | ALT, AST | Significantly inhibited | [14] |

| Excessive Hepatectomy Rats | 90% Hepatectomy | 30 and 60 mg/kg | ALT, AST, TBil, DBil | Significantly lower than control | [8][9] |

| Concanavalin A-induced Liver Injury Mice | Concanavalin A | 30 mg/kg | ALT, AST | Significantly reduced serum levels | [10] |

Key Signaling Pathways Modulated by Magnesium Isoglycyrrhizinate

MgIG exerts its anti-inflammatory effects by modulating several key signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these mechanisms.

Inhibition of TLR4/NF-κB Signaling Pathway

In various models of inflammation, including non-alcoholic fatty liver disease and drug-induced liver injury, MgIG has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[1][6] This inhibition leads to the downstream suppression of Nuclear Factor-kappa B (NF-κB) activation, a pivotal transcription factor for pro-inflammatory cytokine gene expression.[1][15]

Modulation of MAPK Signaling Pathways

MgIG has been found to inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK, in response to inflammatory stimuli.[14][16][17] The MAPK pathways are crucial for the production of inflammatory mediators.

Inhibition of STAT3 Signaling Pathway

In a model of excessive hepatectomy, MgIG was shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in the inflammatory response following liver injury.[8][9][18]

Detailed Experimental Protocols

The following are representative experimental protocols for in vivo studies on the anti-inflammatory effects of MgIG.

Chronic Obstructive Pulmonary Disease (COPD) in Rats

-

Animal Model: Male Wistar rats (200 ± 20 g) were used.[7]

-

Induction of COPD: Rats were sensitized by cigarette smoking and endotracheal-atomization of lipopolysaccharide (LPS). This was carried out from days 30 to 45 of the experiment.[7]

-

Treatment Groups:

-

Drug Administration: MgIG was administered daily by endotracheal atomization prior to cigarette smoke exposure.[7]

-

Analysis: At the end of the treatment period, pulmonary function was measured. Cells in bronchoalveolar lavage fluid (BALF) were classified. Serum levels of IL-6 and TNF-α were determined by ELISA. Lung tissue was analyzed for histopathology (HE staining) and expression of NLRP3 and cleaved caspase-1 by Western blotting.[7]

Concanavalin A (ConA)-Induced Immune Liver Injury in Mice

-

Induction of Liver Injury: Mice were injected intravenously with ConA (20 mg/kg).[10][11]

-

Treatment Groups:

-

Drug Administration: MgIG was administered intraperitoneally 1 hour prior to ConA injection.[10][11]

-

Analysis: Mice were sacrificed 12 hours after ConA injection. Serum was collected to measure levels of ALT, AST, and various cytokines (IL-1β, IL-6, TNF-α, etc.). Liver tissue was collected for histopathological analysis and to assess gene expression of inflammatory markers.[10][11]

Anti-Tuberculosis Drug-Induced Liver Injury in Mice

-

Animal Model: BALB/c mice were used.[1]

-

Induction of Liver Injury: Mice were treated with an HRZE regimen consisting of isoniazid (39 mg/kg), rifampicin (77 mg/kg), pyrazinamide (195 mg/kg), and ethambutol (156 mg/kg).[1]

-

Treatment Groups:

-

Control group.

-

HRZE model group.

-

HRZE + MgIG group (40 mg/kg).[1]

-

-

Drug Administration: MgIG was administered by intraperitoneal injection.[1]

-

Analysis: Liver injury was assessed by measuring serum levels of ALT, AST, and alkaline phosphatase (AKP), as well as malondialdehyde (MDA). Liver pathology was examined. Intestinal permeability and serum LPS levels were determined. The mRNA expression levels of TNF-α, IL-6, TLR2, TLR4, and NF-κB in liver tissue were quantified.[1]

Experimental Workflow for a Typical In Vivo Anti-inflammatory Study

Conclusion

Magnesium Isoglycyrrhizinate hydrate has consistently demonstrated significant in vivo anti-inflammatory effects across a range of animal models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TLR4/NF-κB, MAPK, and STAT3, underscores its therapeutic potential for a variety of inflammatory conditions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the clinical applications of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amelioration of Ethanol-Induced Hepatitis by Magnesium Isoglycyrrhizinate through Inhibition of Neutrophil Cell Infiltration and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnesium isoglycyrrhizinate prevents the nonalcoholic hepatic steatosis via regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnesium isoglycyrrhizinate inhibits airway inflammation in rats with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Magnesium isoglycyrrhizinate inhibits inflammatory response through STAT3 pathway to protect remnant liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnesium isoglycyrrhizinate inhibits inflammatory response through STAT3 pathway to protect remnant liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Magnesium Isoglycyrrhizinate Ameliorates Concanavalin A-Induced Liver Injury by Inhibiting Autophagy [frontiersin.org]

- 11. Magnesium Isoglycyrrhizinate Ameliorates Concanavalin A-Induced Liver Injury by Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Magnesium isoglycyrrhizinate attenuates D-galactosamine/lipopolysaccharides induced acute liver injury of rat via regulation of the p38-MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Magnesium Isoglycyrrhizinate Alleviates Arsenic Trioxide-Induced Cardiotoxicity: Contribution of Nrf2 and TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Magnesium isoglycyrrhizinate suppresses LPS-induced inflammation and oxidative stress through inhibiting NF-κB and MAPK pathways in RAW264.7 cells [pubmed.ncbi.nlm.nih.gov]

- 18. wjgnet.com [wjgnet.com]

A Technical Guide to the Antioxidant Pathways Activated by Magnesium Isoglycyrrhizinate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium Isoglycyrrhizinate (MgIG) hydrate, a derivative of glycyrrhizic acid, has demonstrated significant hepatoprotective and cardioprotective effects, largely attributed to its potent antioxidant properties. This technical guide provides an in-depth exploration of the molecular pathways through which MgIG exerts its antioxidant effects. Central to its mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. This document details the experimental evidence, quantitative data, and methodologies related to MgIG's impact on key antioxidant enzymes, the inhibition of reactive oxygen species (ROS) generating enzymes, and its interplay with upstream signaling cascades.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including liver and cardiovascular disorders.[1] Magnesium Isoglycyrrhizinate (MgIG), a magnesium salt of 18α-glycyrrhizic acid, has emerged as a promising therapeutic agent with strong anti-inflammatory and antioxidant activities.[2][3] This guide synthesizes the current understanding of the antioxidant mechanisms of MgIG, with a focus on the signaling pathways it modulates.

The Nrf2-ARE Signaling Pathway: The Core of MgIG's Antioxidant Action

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes.[4]

Studies have shown that MgIG administration leads to an increased expression of Nrf2.[5][6] This activation of the Nrf2 pathway is a cornerstone of MgIG's antioxidant effect, leading to the upregulation of downstream target genes that bolster the cell's antioxidant capacity.[7]

References

- 1. Magnesium isoglycyrrhizinate ameliorates doxorubicin-induced acute cardiac and hepatic toxicity via anti-oxidant and anti-apoptotic mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nwlifescience.com [nwlifescience.com]

- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of MDA in the liver and colon [bio-protocol.org]

- 6. ias.ac.in [ias.ac.in]

- 7. resources.bio-techne.com [resources.bio-techne.com]

The Hepatoprotective Effects of Magnesium Isoglycyrrhizinate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium isoglycyrrhizinate (MgIG), a stereoisomer of the magnesium salt of glycyrrhizic acid extracted from licorice root, has emerged as a potent hepatoprotective agent.[1][2] Widely utilized in clinical practice in Asia for the management of inflammatory liver diseases, its efficacy is supported by a growing body of scientific evidence.[3][4][5] This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key signaling pathways associated with the hepatoprotective effects of MgIG.

Core Mechanisms of Hepatoprotection

The hepatoprotective activity of MgIG is multi-faceted, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] MgIG has been shown to ameliorate liver injury induced by a variety of insults, including alcohol, drugs (e.g., arsenic trioxide, anti-tuberculosis drugs, oxaliplatin), immune-mediated processes, and metabolic stress.[3][4][6][7][8]

Anti-Inflammatory Effects

A hallmark of MgIG's action is its ability to suppress inflammatory cascades in the liver. It achieves this by downregulating the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][3] This modulation of the inflammatory response is largely mediated through the inhibition of key signaling pathways, including the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[6][9] By mitigating the inflammatory milieu, MgIG reduces the infiltration of neutrophils and other immune cells into the liver parenchyma, thereby limiting secondary inflammatory damage.[3]

Antioxidant Properties

Oxidative stress is a critical contributor to hepatocyte injury. MgIG demonstrates significant antioxidant effects by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[3][6] Furthermore, it enhances the endogenous antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD).[10] The activation of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism by which MgIG bolsters the liver's antioxidant capacity.[2][10]

Anti-Apoptotic and Anti-Autophagic Effects

MgIG protects hepatocytes from programmed cell death. It has been shown to decrease the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[8][10] Interestingly, in certain models of immune-mediated liver injury, MgIG has been found to inhibit excessive autophagy, thereby reducing hepatocyte death.[8]

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize the quantitative effects of MgIG on key biomarkers of liver injury and inflammation from various preclinical and clinical studies.

Table 1: Effect of Magnesium Isoglycyrrhizinate on Liver Enzymes

| Model of Liver Injury | Species | MgIG Dose | Change in ALT | Change in AST | Reference |

| Chronic plus binge ethanol | Mice | 15, 30 mg/kg | Dose-dependent decrease | Dose-dependent decrease | [3] |

| Concanavalin A-induced | Mice | 12.5, 25, 50 mg/kg | Significant reduction | Significant reduction | [11] |

| Anti-tuberculosis drug-induced | Mice | 40 mg/kg | Significant reduction | Significant reduction | [6] |

| Arsenic trioxide-induced | Mice | 25, 50 mg/kg | Significant decrease | Significant decrease | [1] |

| Chronic liver disease | Human | 200 mg/d | Significantly greater reduction compared to 100 mg/d | Significantly greater reduction compared to 100 mg/d | [12][13] |

Table 2: Effect of Magnesium Isoglycyrrhizinate on Inflammatory Cytokines

| Model of Liver Injury | Species | MgIG Dose | Change in TNF-α | Change in IL-6 | Change in IL-1β | Reference |

| Chronic plus binge ethanol | Mice | 15, 30 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [3] |

| Arsenic trioxide-induced | Mice | 25, 50 mg/kg | Significant inhibition | Significant inhibition | Significant inhibition | [1] |

| Anti-tuberculosis drug-induced | Mice | 40 mg/kg | Significant decrease in mRNA expression | Significant decrease in mRNA expression | - | [6] |

| Cyclophosphamide-induced | Mice | 25, 50 mg/kg | Attenuated serum levels | Attenuated serum levels | Attenuated serum levels | [14] |

Key Signaling Pathways Modulated by Magnesium Isoglycyrrhizinate

The hepatoprotective effects of MgIG are mediated through the modulation of several critical intracellular signaling pathways.

TLR4/NF-κB Signaling Pathway

In many forms of liver injury, pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS), activate TLR4 on the surface of immune cells like Kupffer cells.[6] This activation triggers a downstream signaling cascade that culminates in the activation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory cytokines.[6] MgIG has been shown to inhibit the activation of the TLR4/NF-κB pathway, thereby suppressing the inflammatory response.[5][6]

Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes. MgIG has been shown to activate the Nrf2 pathway, enhancing the liver's ability to combat oxidative stress.[2][10]

References

- 1. Exploration of the hepatoprotective effect and mechanism of magnesium isoglycyrrhizinate in mice with arsenic trioxide-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Amelioration of Ethanol-Induced Hepatitis by Magnesium Isoglycyrrhizinate through Inhibition of Neutrophil Cell Infiltration and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Magnesium isoglycyrrhizinate prevents the nonalcoholic hepatic steatosis via regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Magnesium isoglycyrrhizinate has hepatoprotective effects in an oxaliplatin-induced model of liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Magnesium Isoglycyrrhizinate Ameliorates Concanavalin A-Induced Liver Injury by Inhibiting Autophagy [frontiersin.org]

- 9. Magnesium isoglycyrrhizinate inhibits inflammatory response through STAT3 pathway to protect remnant liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of the hepatoprotective effect and mechanism of magnesium isoglycyrrhizinate in mice with arsenic trioxide‑induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [Efficacy of different doses of magnesium isoglycyrrhizinate in the treatment of chronic liver disease with elevated ALT: a meta-analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Magnesium isoglycyrrhizinate shows hepatoprotective effects in a cyclophosphamide-induced model of hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]

Magnesium Isoglycyrrhizinate Hydrate: A Deep Dive into its Anti-Fibrotic Mechanisms and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar tissue formation.[1][2][3][4] This pathological process disrupts the normal liver architecture and can ultimately progress to cirrhosis and liver failure.[1][2][3][4] A key event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform from quiescent vitamin A-storing cells into proliferative, pro-fibrogenic myofibroblasts.[1] Magnesium isoglycyrrhizinate (MgIG), a derivative of glycyrrhizic acid, has emerged as a promising therapeutic agent with hepatoprotective properties.[1][3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-fibrotic effects of MgIG, detailed experimental protocols for its investigation, and a summary of key quantitative data.

Core Mechanisms of Action

Magnesium isoglycyrrhizinate exerts its anti-fibrotic effects through the modulation of several key signaling pathways implicated in the activation of hepatic stellate cells and the inflammatory response.

Inhibition of the TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of liver fibrosis. Upon activation, TGF-β binds to its receptor, leading to the phosphorylation and activation of SMAD2 and SMAD3. These activated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for α-smooth muscle actin (α-SMA) and collagen-1.[1][4][5]

Studies have shown that MgIG effectively disrupts this pathway. It has been demonstrated to inhibit the binding of the downstream transcription factors SMAD2/3 and SMAD4, thereby arresting the signaling cascade.[1][4][5] This leads to a reduction in the expression of key fibrotic markers.[1][5]

References

- 1. TUNEL assay to measure apoptosis in liver sections [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Magnesium isoglycyrrhizinate ameliorates liver fibrosis and hepatic stellate cell activation by regulating ferroptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium Isoglycyrrhizinate Ameliorates Fibrosis and Disrupts TGF-β-Mediated SMAD Pathway in Activated Hepatic Stellate Cell Line LX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnesium Isoglycyrrhizinate Ameliorates Fibrosis and Disrupts TGF-β-Mediated SMAD Pathway in Activated Hepatic Stellate Cell Line LX2 - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Magnesium Isoglycyrrhizinate Hydrate on Cytokine Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium isoglycyrrhizinate (MgIG), a fourth-generation glycyrrhizic acid preparation, has demonstrated significant hepatoprotective and anti-inflammatory properties. This technical guide delves into the core mechanisms by which MgIG regulates cytokine expression, a key aspect of its therapeutic potential. Through the modulation of critical signaling pathways, including NF-κB, MAPK, and STAT3, MgIG effectively attenuates pro-inflammatory cytokine storms while in some contexts promoting anti-inflammatory responses. This document provides a comprehensive summary of the quantitative effects of MgIG on various cytokines, details the experimental methodologies used in key studies, and visualizes the intricate signaling cascades involved.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including various forms of liver injury, autoimmune disorders, and sepsis. Cytokines, a broad and diverse category of small proteins, are pivotal in mediating inflammatory responses. An imbalance between pro-inflammatory and anti-inflammatory cytokines can lead to tissue damage and disease progression. Magnesium isoglycyrrhizinate, a derivative of licorice root extract, has emerged as a potent immunomodulatory agent with a favorable safety profile. Its ability to regulate cytokine production at the molecular level makes it a compelling candidate for further investigation and therapeutic development.

Quantitative Effects of Magnesium Isoglycyrrhizinate on Cytokine Levels

Multiple preclinical studies have quantified the impact of MgIG on cytokine expression in various models of inflammation and tissue injury. The data consistently demonstrates a significant reduction in key pro-inflammatory cytokines.

| Model System | Cytokine | Treatment Group | Control Group | Percentage Change | Reference |

| LPS-treated RAW264.7 cells | TNF-α | MgIG | LPS only | Down-regulated | [1] |

| LPS-treated RAW264.7 cells | IL-6 | MgIG | LPS only | Down-regulated | [1] |

| LPS-treated RAW264.7 cells | IL-1β | MgIG | LPS only | Down-regulated | [1] |

| HRZE-induced liver injury in mice | TNF-α (mRNA) | MgIG (40 mg/kg) | HRZE only | Significantly prevented increase | [2] |

| HRZE-induced liver injury in mice | IL-6 (mRNA) | MgIG (40 mg/kg) | HRZE only | Significantly prevented increase | [2] |

| Fructose-fed rats | IL-1β | MgIG | Fructose only | Reduced | [3] |

| Fructose-fed rats | TNF-α | MgIG | Fructose only | Reduced | [3] |

| Fructose-fed rats | IL-6 | MgIG | Fructose only | Reduced | [3] |

| 90% Hepatectomy in rats | IL-1 | MgIG (high-dose) | Saline | Significantly increased | [4] |

| 90% Hepatectomy in rats | IL-10 | MgIG (high-dose) | Saline | Significantly increased | [4] |

| 90% Hepatectomy in rats | IL-6 | MgIG (high-dose) | Saline | Decreased | [4] |

| Concanavalin A-induced liver injury in mice | IL-1β, IL-6, TNF-α, KC, MIP-2, IP-10, GM-CSF, LIF, IL-12 (p40) | MgIG (30 mg/kg) | ConA only | Decreased | [5] |

| COPD model in rats | IL-6 | MgIG (0.40 or 0.80 mg/kg/day) | Model group | Significantly suppressed | [6] |

| COPD model in rats | TNF-α | MgIG (0.40 or 0.80 mg/kg/day) | Model group | Significantly suppressed | [6] |

HRZE: Isoniazid, Rifampicin, Pyrazinamide, Ethambutol; LPS: Lipopolysaccharide; ConA: Concanavalin A; COPD: Chronic Obstructive Pulmonary Disease.

Core Signaling Pathways Modulated by Magnesium Isoglycyrrhizinate

MgIG exerts its regulatory effects on cytokine production by targeting several key intracellular signaling pathways. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways, and modulation of the STAT3 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines. MgIG has been shown to inhibit this pathway through multiple mechanisms[1][3]. In models of anti-tuberculosis drug-induced liver injury, MgIG reduces the influx of lipopolysaccharide (LPS) from the gut into the bloodstream, thereby suppressing the activation of the TLRs/NF-κB signaling pathway in the liver[2]. This leads to a marked attenuation of TNF-α and IL-6 mRNA expression[2]. In LPS-stimulated macrophages, MgIG attenuates NF-κB translocation to the nucleus by inhibiting the phosphorylation of IKK and the subsequent degradation of IκB-α[1].

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as p38, JNK, and ERK1/2, is another critical regulator of inflammation. MgIG has been demonstrated to inhibit the LPS-induced activation of p38, JNK, and ERK1/2 in RAW264.7 macrophage cells[1]. This inhibition contributes to the downstream suppression of pro-inflammatory mediators. In a model of D-galactosamine/LPS induced acute liver injury, MgIG significantly decreased the activation of p38-MAPK[7].

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a dual role in inflammation and cell survival. In a rat model of excessive hepatectomy, high-dose MgIG was found to inhibit the STAT3 pathway[4][8]. This inhibition was associated with a decrease in the pro-inflammatory cytokine IL-6 and an increase in the anti-inflammatory cytokine IL-10[4]. The study concluded that the hepatoprotective effect of MgIG is mediated by inhibiting the inflammatory response through the STAT3 pathway[4][8].

Experimental Protocols

The following section outlines the general methodologies employed in the studies cited in this guide.

Animal Models of Inflammation and Liver Injury

-

LPS-Induced Inflammation: Macrophage cell lines (e.g., RAW264.7) are stimulated with Lipopolysaccharide (LPS) to induce a pro-inflammatory response. MgIG is added to the cell culture at various concentrations to assess its inhibitory effects on cytokine production and signaling pathway activation[1].

-

Drug-Induced Liver Injury: Rodent models are often used, where liver injury is induced by the administration of hepatotoxic agents such as a combination of anti-tuberculosis drugs (isoniazid, rifampicin, pyrazinamide, and ethambutol - HRZE) or D-galactosamine/LPS[2][7]. MgIG is administered, typically via intraperitoneal injection, to evaluate its protective effects on liver function and inflammation[2].

-

Excessive Hepatectomy Model: In this surgical model, a significant portion (e.g., 90%) of the liver is removed from rats to study liver regeneration and injury[4][8]. MgIG is administered post-surgery to assess its impact on survival, liver function, and inflammatory cytokine levels[8].

Cytokine Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in serum, plasma, or cell culture supernatants[4].

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes in tissues or cells, providing insight into the transcriptional regulation of cytokine production[2].

Analysis of Signaling Pathways

-

Western Blotting: This method is used to detect and quantify the protein levels of key components of signaling pathways. This includes the phosphorylated (active) forms of proteins like IKK, IκB-α, p38, JNK, ERK, and STAT3, to determine the activation state of these pathways[4][7].

Conclusion

Magnesium isoglycyrrhizinate hydrate demonstrates a robust capacity to regulate cytokine expression through its multifaceted interactions with key inflammatory signaling pathways. Its ability to suppress the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, underscores its potent anti-inflammatory properties. Furthermore, its modulation of the STAT3 pathway suggests a more nuanced role in balancing inflammatory responses. The consistent findings across various preclinical models of inflammation and liver injury provide a strong rationale for the continued investigation of MgIG as a therapeutic agent for a range of inflammatory diseases. Future research should focus on elucidating the precise molecular targets of MgIG and translating these preclinical findings into clinical applications.

References

- 1. Magnesium isoglycyrrhizinate suppresses LPS-induced inflammation and oxidative stress through inhibiting NF-κB and MAPK pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Magnesium isoglycyrrhizinate blocks fructose-induced hepatic NF-κB/NLRP3 inflammasome activation and lipid metabolism disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium isoglycyrrhizinate inhibits inflammatory response through STAT3 pathway to protect remnant liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium Isoglycyrrhizinate Ameliorates Concanavalin A-Induced Liver Injury by Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnesium isoglycyrrhizinate inhibits airway inflammation in rats with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnesium isoglycyrrhizinate attenuates D-galactosamine/lipopolysaccharides induced acute liver injury of rat via regulation of the p38-MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium isoglycyrrhizinate inhibits inflammatory response through STAT3 pathway to protect remnant liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnesium Isoglycyrrhizinate Hydrate: A Deep Dive into its Effects on Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Magnesium isoglycyrrhizinate (MgIG), a derivative of glycyrrhizic acid extracted from licorice root, is a fourth-generation glycyrrhizic acid preparation with demonstrated hepatoprotective and anti-inflammatory properties.[1][2] Its therapeutic efficacy is attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of MgIG, focusing on its effects on key cellular signaling cascades implicated in inflammation, apoptosis, oxidative stress, and fibrosis. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a practical resource for researchers and professionals in drug development.

Introduction

Magnesium isoglycyrrhizinate (MgIG) has emerged as a promising therapeutic agent for various liver diseases, including drug-induced liver injury, hepatitis, and liver fibrosis.[3][4][5] Its mechanism of action extends beyond simple cytoprotection, involving intricate interactions with fundamental signaling pathways that govern cellular responses to stress and injury. Understanding these molecular interactions is crucial for optimizing its clinical application and exploring its potential in other disease contexts. This document synthesizes the current knowledge on MgIG's effects on cellular signaling, providing a detailed guide for the scientific community.

Effects on Key Cellular Signaling Pathways

MgIG exerts its pharmacological effects by modulating several critical signaling pathways. The following sections detail its impact on the NF-κB, MAPK, TLR4, apoptosis, and TGF-β/SMAD pathways.

Inhibition of Pro-inflammatory NF-κB and MAPK Signaling

The anti-inflammatory activity of MgIG is largely attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6]

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), MgIG has been shown to attenuate the phosphorylation of IKK and subsequent degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1][7] This blockade of NF-κB activation leads to a significant reduction in the expression of downstream pro-inflammatory mediators, including TNF-α, IL-6, and IL-1β.[1][7]

Simultaneously, MgIG inhibits the LPS-induced phosphorylation of key MAPK family members: p38, JNK, and ERK1/2.[1] By dampening the activation of both NF-κB and MAPK pathways, MgIG effectively suppresses the inflammatory cascade at multiple levels.

Modulation of TLR4 Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates the inflammatory response to bacterial endotoxins like LPS. MgIG has been shown to interfere with the TLR4 signaling pathway, contributing to its anti-inflammatory effects.[2][8][9] Studies indicate that MgIG can decrease the expression of TLR4 and its downstream adaptor protein MyD88.[10] By downregulating the TLR4/NF-κB signaling axis, MgIG effectively mitigates the inflammatory response triggered by pathogens and cellular damage.[2][8][9][10]

Regulation of Apoptosis

MgIG demonstrates a significant anti-apoptotic effect in various models of cellular injury.[11][12][13] It modulates the expression of key proteins in the apoptotic cascade. Specifically, MgIG has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby decreasing the Bax/Bcl-2 ratio.[12] This shift in the balance of pro- and anti-apoptotic proteins leads to a reduction in the activation of caspase-3, a key executioner caspase.[12][14] Furthermore, MgIG can promote cell survival by activating the Akt and ERK signaling pathways.[11][15]

Attenuation of TGF-β/SMAD Signaling in Fibrosis

In the context of liver fibrosis, MgIG has been shown to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition.[16] This anti-fibrotic effect is mediated, at least in part, through the disruption of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway.[16][17] MgIG has been found to inhibit the phosphorylation of SMAD2/3, key downstream mediators of TGF-β signaling.[16] This prevents their nuclear translocation and subsequent activation of fibrogenic genes, such as those encoding α-smooth muscle actin (α-SMA) and collagen-1.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative effects of MgIG on various cellular markers as reported in the literature.

Table 1: Effect of MgIG on Pro-inflammatory Cytokine Production

| Cell/Animal Model | Stimulus | MgIG Concentration/Dose | Measured Cytokine | % Reduction vs. Stimulus Alone | Reference |

| RAW264.7 cells | LPS (1 µg/mL) | 100 µg/mL | TNF-α | ~60% | [1] |

| RAW264.7 cells | LPS (1 µg/mL) | 100 µg/mL | IL-6 | ~70% | [1] |

| Rat model | D-GaIN/LPS | 225 mg/kg + 45 mg/kg | Serum TNF-α | Significantly reduced | [6] |

| Mice model | Oxaliplatin | 40 mg/kg | Liver IL-6 | Significantly reduced | [3] |

Table 2: Effect of MgIG on Apoptosis-Related Protein Expression

| Cell/Animal Model | Injury Model | MgIG Concentration/Dose | Protein | Change in Expression | Reference |

| L02 cells | Ischemia/Reperfusion | 50 µg/mL | Bax | Decreased | [11] |

| L02 cells | Ischemia/Reperfusion | 50 µg/mL | Bcl-2 | Increased | [11] |

| Mice | Doxorubicin-induced toxicity | 40 mg/kg | Bax/Bcl-2 ratio | Significantly reduced | [12] |

| Mice | Doxorubicin-induced toxicity | 40 mg/kg | Caspase-3 | Significantly reduced | [12] |

Table 3: Effect of MgIG on Signaling Protein Phosphorylation

| Cell/Animal Model | Stimulus | MgIG Concentration/Dose | Protein | Change in Phosphorylation | Reference |

| RAW264.7 cells | LPS (1 µg/mL) | 100 µg/mL | p-p38 | Significantly reduced | [1] |

| RAW264.7 cells | LPS (1 µg/mL) | 100 µg/mL | p-JNK | Significantly reduced | [1] |

| RAW264.7 cells | LPS (1 µg/mL) | 100 µg/mL | p-ERK1/2 | Significantly reduced | [1] |

| Rat model | D-GaIN/LPS | 225 mg/kg + 45 mg/kg | p-p38 | Significantly decreased | [6] |

| LX2 cells | TGF-β1 | 1 mg/mL | p-SMAD2/3 | Reduced | [16] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of MgIG.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophage), L02 (human normal hepatocyte), LX2 (human hepatic stellate cell).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of MgIG for a specified duration (e.g., 1-2 hours) before the addition of a stimulus (e.g., LPS, TGF-β1) or induction of injury (e.g., hypoxia-reoxygenation).

Western Blot Analysis

-

Purpose: To determine the expression levels of specific proteins.

-

Protocol:

-

Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of target genes.

-

Protocol:

-

Total RNA is extracted from cells or tissues using TRIzol reagent.

-

RNA is reverse-transcribed into cDNA using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

The relative expression of target genes is calculated using the 2^-ΔΔCt method and normalized to a housekeeping gene (e.g., GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted proteins (e.g., cytokines) in cell culture supernatants or serum.

-

Protocol:

-

ELISA plates are coated with a capture antibody specific for the target protein.

-

Samples and standards are added to the wells.

-

A detection antibody, often biotinylated, is added.

-

Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of target protein.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The concentration of the target protein in the samples is determined by comparison to the standard curve.

-

Conclusion

Magnesium isoglycyrrhizinate hydrate is a multi-target agent that exerts its therapeutic effects by modulating a network of interconnected signaling pathways. Its ability to concurrently inhibit pro-inflammatory and pro-fibrotic pathways while promoting cell survival underscores its potential as a robust therapeutic agent for a range of diseases characterized by inflammation, apoptosis, and tissue remodeling. The data and protocols presented in this guide offer a foundation for further research into the molecular mechanisms of MgIG and its development as a clinical therapeutic.

References

- 1. Magnesium isoglycyrrhizinate suppresses LPS-induced inflammation and oxidative stress through inhibiting NF-κB and MAPK pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Magnesium isoglycyrrhizinate has hepatoprotective effects in an oxaliplatin-induced model of liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium isoglycyrrhizinate ameliorates liver fibrosis and hepatic stellate cell activation by regulating ferroptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Magnesium isoglycyrrhizinate attenuates D-galactosamine/lipopolysaccharides induced acute liver injury of rat via regulation of the p38-MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium isoglycyrrhizinate blocks fructose-induced hepatic NF-κB/NLRP3 inflammasome activation and lipid metabolism disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium Isoglycyrrhizinate Alleviates Arsenic Trioxide-Induced Cardiotoxicity: Contribution of Nrf2 and TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnesium Isoglycyrrhizinate Alleviates Arsenic Trioxide-Induced Cardiotoxicity: Contribution of Nrf2 and TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium isoglycyrrhizinate prevents the nonalcoholic hepatic steatosis via regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnesium isoglycyrrhizinate protects hepatic L02 cells from ischemia/reperfusion induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnesium isoglycyrrhizinate ameliorates doxorubicin-induced acute cardiac and hepatic toxicity via anti-oxidant and anti-apoptotic mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnesium isoglycyrrhizinate promotes the activated hepatic stellate cells apoptosis via endoplasmic reticulum stress and ameliorates fibrogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Magnesium isoglycyrrhizinate protects against renal‑ischemia‑reperfusion injury in a rat model via anti‑inflammation, anti‑oxidation and anti‑apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

- 16. Magnesium Isoglycyrrhizinate Ameliorates Fibrosis and Disrupts TGF-β-Mediated SMAD Pathway in Activated Hepatic Stellate Cell Line LX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Magnesium Isoglycyrrhizinate Ameliorates Fibrosis and Disrupts TGF-β-Mediated SMAD Pathway in Activated Hepatic Stellate Cell Line LX2 [frontiersin.org]

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Magnesium Isoglycyrrhizinate Hydrate

Introduction

Magnesium Isoglycyrrhizinate Hydrate is a salt of isoglycyrrhizic acid, an isomer of glycyrrhizic acid, which is a primary active component of licorice root. It is utilized in pharmaceutical formulations for its anti-inflammatory and hepatoprotective properties. Accurate and precise quantification of this compound is crucial for quality control and drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method described is based on established principles for the analysis of structurally related triterpenoid saponins, such as glycyrrhizic acid.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent, which allows for the selective retention and elution of the analyte. Quantification is performed by comparing the peak area of the analyte in the sample to that of a reference standard.

Experimental Protocols

Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or equivalent)

Instrumentation and Equipment

-

HPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.

-

Data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC operational parameters is provided in the table below. These parameters are based on methods for the analysis of glycyrrhizic acid and are expected to provide good resolution and peak shape for this compound.[1][2][3]

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 252 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase: Mix acetonitrile and the 0.05 M Potassium Dihydrogen Phosphate buffer in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

-

Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 20 µL of each working standard solution in triplicate.

-

Inject 20 µL of the sample solution in triplicate.

-

Record the chromatograms and measure the peak area for the this compound peak.

Data Analysis

-

System Suitability: Evaluate the system suitability parameters to ensure the performance of the chromatographic system. The acceptance criteria are summarized in the table below.

-

Calibration Curve: Plot a calibration curve of the mean peak area versus the concentration of the working standard solutions. Perform a linear regression analysis and determine the correlation coefficient (r²).

-

Quantification: Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Data Presentation

System Suitability Test Results

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.

Caption: Workflow for HPLC analysis of this compound.

References

- 1. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Determination of Glycyrrhizic and Glycyrrhetinic acids inWeiyanning granule. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Magnesium Isoglycyrrhizinate Hydrate Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro application of Magnesium Isoglyrrhizinate (MgIG), a compound known for its anti-inflammatory, hepatoprotective, and anti-tumor properties.[1][2][3] This document outlines standardized procedures for cell culture treatment, key experimental assays, and summarizes quantitative data from various studies. Additionally, it provides visual representations of the signaling pathways modulated by MgIG.

Introduction to Magnesium Isoglycyrrhizinate (MgIG)

Magnesium Isoglycyrrhizinate (MgIG) is a magnesium salt of an 18-α glycyrrhizic acid stereoisomer, extracted from the roots of the licorice plant, Glycyrrhiza glabra.[4][5] It is widely recognized for its potent anti-inflammatory and hepatoprotective effects and is clinically used in the treatment of liver diseases.[6][7] In cell culture-based research, MgIG has been shown to exert various biological effects, including the suppression of inflammation, reduction of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways.[1][4][5]

General Guidelines for Cell Culture Treatment

2.1. Reagent Preparation:

-

MgIG Stock Solution: Prepare a stock solution of MgIG by dissolving it in the appropriate cell culture medium. For instance, a stock solution can be prepared by dissolving MgIG in DMEM supplemented with 1% FBS.[8] The concentration of the stock solution should be sufficiently high to allow for dilution to the desired final concentrations without significantly altering the concentration of other media components.

-

Storage: Store the stock solution according to the manufacturer's instructions, typically at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

2.2. Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) at a density that allows for logarithmic growth during the treatment period. For example, L02 cells can be seeded at a density of 1x10⁴ cells/well in a 96-well plate.[4][5]

-

Allow cells to adhere and stabilize overnight or for a sufficient period before treatment.

-

Replace the culture medium with fresh medium containing the desired concentration of MgIG. In many studies, cells are pre-treated with MgIG for a specific duration (e.g., 30 minutes to 24 hours) before the addition of an inducing agent (e.g., TGF-β1, LPS, or an ischemia-reperfusion model).[4][5][8]

-

Incubate the cells for the desired treatment duration, which can range from minutes to 72 hours, depending on the cell type and the specific experimental endpoint.[8]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of MgIG in various cell lines as reported in the literature.

Table 1: Effective Concentrations of MgIG in Different Cell Lines

| Cell Line | Application | Effective Concentration | Treatment Duration | Reference |

| L02 (Human hepatic) | Protection against ischemia/reperfusion injury | 10 mg/ml | 24 hours (pre-treatment) | [4][5] |

| LX2 (Human hepatic stellate) | Anti-fibrotic effects | 0.5, 1.0, 5.0 mg/ml | 24, 48, 72 hours | [8] |

| HK-2 (Human kidney) | Protection against cisplatin-induced nephrotoxicity | Not specified, co-administration with 20 µM cisplatin | 24 hours | [6] |

| RAW264.7 (Murine macrophage) | Anti-inflammatory and anti-oxidative stress | Not specified | Not specified | [1] |

| HEP-2 (Human laryngeal carcinoma) | Anti-proliferative, pro-apoptotic | Not specified | Not specified | [2] |

| HepaRG (Human hepatic) | Reduction of hepatic lipotoxicity | Not specified | Not specified | [7] |

Table 2: Summary of MgIG's Effects on Cell Viability and Apoptosis

| Cell Line | Inducing Agent | MgIG Effect | Assay | Quantitative Finding | Reference |

| L02 | Ischemia/Reperfusion | Increased cell viability, Reduced apoptosis | CCK-8, Annexin V-FITC/PI | Significantly increased viability at 12h and 24h reoxygenation. Reduced apoptotic cells. | [4][5] |

| HK-2 | Cisplatin (20 µM) | Improved cell viability, Decreased apoptosis | CCK-8, Annexin V-FITC | Cell viability improved from 65.5% to 96.0%; Apoptosis rate decreased from 26.9% to 12.3%. | [6] |

| LX2 | TGF-β1 (2 ng/ml) | Reduced proliferation | Not specified | Dose-dependent reduction in cell number up to 72h. | [8] |

| Laryngeal Cancer Cells | - | Reduced cell proliferation, Enhanced apoptosis | MTT, EdU, Colony formation, Cell apoptosis assay | MI reduced cell proliferation, migration and invasion and enhanced apoptosis. | [2] |

Detailed Experimental Protocols

4.1. Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from a study on L02 hepatic cells.[4][5]

-

Cell Seeding: Seed L02 cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of culture medium.[4][5]

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator to allow for cell attachment.

-

Treatment: After cell attachment, replace the medium with fresh medium containing the desired concentrations of MgIG and/or other treatment agents.

-

Incubation with CCK-8: Following the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for an additional 2 hours at 37°C.[4][5]

-

Measurement: Measure the optical absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study investigating apoptosis in L02 cells.[5]

-

Cell Treatment: Treat cells with MgIG and/or the apoptosis-inducing agent in an appropriate culture vessel.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

4.3. Western Blot Analysis

This protocol is a general procedure adapted from multiple studies.[4]

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[4]

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against p-Akt, p-ERK, NF-κB, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize by autoradiography or a digital imaging system.[4]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways and Visualizations

MgIG has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and fibrosis.

5.1. NF-κB and MAPK Signaling Pathways

MgIG has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB and MAPK signaling pathways in RAW264.7 macrophage cells.[1] This leads to a reduction in the production of pro-inflammatory mediators.

References

- 1. Magnesium isoglycyrrhizinate suppresses LPS-induced inflammation and oxidative stress through inhibiting NF-κB and MAPK pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium Isoglycyrrhizinate Induces an Inhibitory Effect on Progression and Epithelial-Mesenchymal Transition of Laryngeal Cancer via the NF-κB/Twist Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Activity of Magnesium Isoglycyrrhizinate Through Inhibition of Phospholipase A2/Arachidonic Acid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Magnesium isoglycyrrhizinate protects hepatic L02 cells from ischemia/reperfusion induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnesium Isoglycyrrhizinate Reduces the Target-Binding Amount of Cisplatin to Mitochondrial DNA and Renal Injury through SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnesium Isoglycyrrhizinate Reduces Hepatic Lipotoxicity through Regulating Metabolic Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Magnesium Isoglycyrrhizinate Ameliorates Fibrosis and Disrupts TGF-β-Mediated SMAD Pathway in Activated Hepatic Stellate Cell Line LX2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining Effective Dosage of Magnesium Isoglycyrrhizinate Hydrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosages of Magnesium Isoglycyrrhizinate (MgIG) hydrate in various animal models, based on recent preclinical research. The document includes detailed experimental protocols and visual representations of key signaling pathways to guide researchers in their study design.

Quantitative Data Summary

The effective dosage of Magnesium Isoglycyrrhizinate hydrate varies depending on the animal model, the nature of the induced injury, and the route of administration. The following table summarizes the quantitative data from several key studies.

| Animal Model | Injury/Disease Model | Route of Administration | Effective Dosage(s) | Key Findings |

| Mice (C57Bl/6) | Oxaliplatin-induced liver injury | Intraperitoneal (i.p.) | Low dose: 15 mg/kg/day, High dose: 45 mg/kg/day | Alleviated hepatic pathological damage and reduced transaminase levels.[1][2] |

| Mice (BALB/c) | Anti-tuberculosis drug-induced liver injury (DILI) | Intraperitoneal (i.p.) | 40 mg/kg | Ameliorated liver injury by reducing ALT, AST, and AKP levels.[3] |

| Mice | Concanavalin A (ConA)-induced immune liver injury | Intraperitoneal (i.p.) | 30 mg/kg | Increased survival rate and ameliorated severe liver injury.[4][5] |

| Mice | Doxorubicin-induced cardiac and hepatic toxicity | Intraperitoneal (i.p.) | Not specified in abstract | Protective effects observed.[6] |

| Rats (Wistar) | Chronic Obstructive Pulmonary Disease (COPD) | Endotracheal-atomization | Low dose: 0.40 mg/kg/day, High dose: 0.80 mg/kg/day | Recovered weight and clinical symptoms, reduced lung inflammation.[7] |

| Rats (Sprague-Dawley) | 90% Hepatectomy | Intraperitoneal (i.p.) | Low dose: 30 mg/kg, High dose: 60 mg/kg | High dose significantly prolonged survival time.[8] |

| Mice | Acetaminophen (APAP)-induced liver injury | Not specified in abstract | Low, medium, and high doses tested | Decreased ALT and AST, increased SOD activity.[9] |

Experimental Protocols

Oxaliplatin-Induced Liver Injury Model in Mice

This protocol is based on a study investigating the hepatoprotective effects of MgIG against chemotherapy-induced liver damage.[1][2]

Materials:

-

C57Bl/6 mice

-

Oxaliplatin

-

Magnesium Isoglycyrrhizinate (MgIG)

-

Normal saline

-

Isoflurane for anesthesia

Procedure:

-

Animal Acclimatization: House C57Bl/6 mice under standard conditions (20-25°C, 55% humidity, 12-h light/dark cycle) with free access to food and water for at least one week.

-

Group Allocation: Randomly divide mice into four groups (n=10 per group):

-

Control Group: Intraperitoneal (i.p.) injection of normal saline.

-

Oxaliplatin Group: 10 mg/kg i.p. oxaliplatin weekly for 5 weeks.

-

Low-Dose MgIG Group: 10 mg/kg i.p. oxaliplatin weekly for 5 weeks + 15 mg/kg/day i.p. MgIG.

-

High-Dose MgIG Group: 10 mg/kg i.p. oxaliplatin weekly for 5 weeks + 45 mg/kg/day i.p. MgIG.

-

-

Drug Administration: Administer oxaliplatin and MgIG as per the group allocations.

-

Sacrifice and Sample Collection: One week after the final dose, sacrifice the mice under isoflurane anesthesia via cardiac puncture. Collect blood and liver tissues.

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.

-

Histopathological Analysis: Fix liver tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver pathology.

Anti-Tuberculosis Drug-Induced Liver Injury (DILI) in Mice

This protocol details a model for DILI induced by a combination of anti-tuberculosis drugs.[3]

Materials:

-

BALB/c mice

-

Isoniazid (H), Rifampicin (R), Pyrazinamide (Z), Ethambutol (E) (HRZE regimen)

-

Magnesium Isoglycyrrhizinate (MgIG)

-

0.5% sodium carboxymethyl cellulose solution

Procedure:

-

Animal Acclimatization: Acclimatize BALB/c mice for one week.

-

Group Allocation: Randomly divide mice into four groups (n=6 per group):

-

Control Group: Gavage with 0.5% sodium carboxymethyl cellulose solution.

-

MgIG Group: Intraperitoneal (i.p.) injection of 40 mg/kg MgIG.

-

HRZE Group: Gavage with a mixture of 39 mg/kg H, 77 mg/kg R, 195 mg/kg Z, and 156 mg/kg E.

-

HRZE + MgIG Group: Gavage with the HRZE mixture, followed by an i.p. injection of 40 mg/kg MgIG two hours later.

-

-

Drug Administration: Administer treatments daily for a predetermined experimental period.

-

Sample Collection: Collect blood and liver tissues for analysis.

-

Biochemical Analysis: Measure serum ALT, AST, and alkaline phosphatase (AKP) levels.

-

Histopathological Analysis: Perform H&E staining on liver sections to assess liver damage.

Concanavalin A (ConA)-Induced Immune Liver Injury in Mice

This protocol describes an acute immune-mediated liver injury model.[4]

Materials:

-

Mice

-

Concanavalin A (ConA)

-

Magnesium Isoglycyrrhizinate (MgIG)

-

0.9% physiological saline

Procedure:

-

Animal Preparation: Use appropriate mouse strain and allow for acclimatization.

-

Group Allocation:

-

Control Group: Pretreated with saline/MgIG 1 hour prior to ConA administration.

-

ConA Model Group: Intravenous (i.v.) injection of 20 mg/kg ConA.

-

MgIG Treatment Group: Intraperitoneal (i.p.) injection of 30 mg/kg MgIG 1 hour prior to ConA administration.

-

-

Induction of Injury: Administer ConA to induce liver injury.

-

Sample Collection: Sacrifice mice 12 hours after ConA treatment and collect liver tissues and peripheral blood serum.

-

Analysis: Evaluate lethality, liver injury (serum ALT and AST), cytokine levels, and hepatocyte death.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Magnesium Isoglycyrrhizinate has been shown to exert its protective effects through various signaling pathways. Below are diagrams illustrating some of the key mechanisms.

Caption: Key signaling pathways modulated by Magnesium Isoglycyrrhizinate.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Magnesium Isoglycyrrhizinate in an animal model of disease.

Caption: General experimental workflow for in vivo studies of MgIG.

These notes and protocols are intended to serve as a guide. Researchers should adapt the methodologies to their specific research questions and institutional guidelines. Careful consideration of the animal model, dosage, and administration route is crucial for obtaining reliable and reproducible results.

References

- 1. Magnesium isoglycyrrhizinate has hepatoprotective effects in an oxaliplatin‑induced model of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]